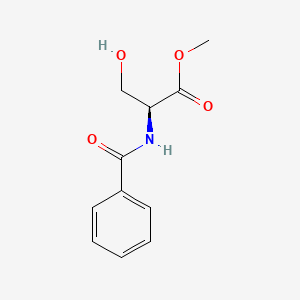

N-Benzoylserine methyl ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO4 |

|---|---|

Molecular Weight |

223.22 g/mol |

IUPAC Name |

methyl (2S)-2-benzamido-3-hydroxypropanoate |

InChI |

InChI=1S/C11H13NO4/c1-16-11(15)9(7-13)12-10(14)8-5-3-2-4-6-8/h2-6,9,13H,7H2,1H3,(H,12,14)/t9-/m0/s1 |

InChI Key |

OEWSGVFWOOIBLB-VIFPVBQESA-N |

Isomeric SMILES |

COC(=O)[C@H](CO)NC(=O)C1=CC=CC=C1 |

Canonical SMILES |

COC(=O)C(CO)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

N-Benzoylserine methyl ester chemical structure and CAS number

An In-Depth Technical Guide to N-Benzoylserine Methyl Ester

Abstract

This technical guide provides a comprehensive, research-level overview of N-Benzoylserine methyl ester, a key N-acylated amino acid derivative. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core chemical identity, provides a validated synthesis protocol, outlines methods for its structural characterization, and discusses its potential applications in modern research. By integrating established chemical principles with practical methodologies, this guide serves as an authoritative resource for the synthesis, verification, and strategic utilization of N-Benzoylserine methyl ester in complex scientific endeavors.

Core Chemical Identity & Physicochemical Properties

N-Benzoylserine methyl ester belongs to the class of N-acyl amino acid esters, compounds of significant interest in bioorganic chemistry and medicinal research. The structure incorporates a chiral serine backbone, a lipophilic benzoyl group attached to the amine, and a methyl ester masking the carboxylic acid. This unique combination of moieties makes it a valuable chiral building block and a subject of interest for biological screening.

The definitive CAS number for the L-isomer of N-Benzoylserine methyl ester is 24254-61-3 [1]. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 24254-61-3 | [1] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1] |

| Molecular Weight | 223.23 g/mol | - |

| Synonyms | N-Benzoyl-L-serine methyl ester, Methyl N-benzoyl-L-serinate | [1] |

| Canonical SMILES | COC(=O)C(CO)NC(=O)C1=CC=CC=C1 | - |

| Appearance | White to off-white solid or crystalline powder (Predicted) | - |

| Solubility | Soluble in methanol, ethanol, chloroform, ethyl acetate; sparingly soluble in water (Predicted) | - |

Synthesis and Purification: A Validated Protocol

The synthesis of N-Benzoylserine methyl ester is most reliably achieved through the N-acylation of the parent amino acid ester, L-serine methyl ester. The Schotten-Baumann reaction is a classic, robust, and field-proven method for this transformation, offering high yields and straightforward purification.

Mechanistic Rationale (Causality)

The synthesis hinges on the nucleophilic attack of the primary amine of L-serine methyl ester hydrochloride on the electrophilic carbonyl carbon of benzoyl chloride. An aqueous base, such as sodium hydroxide, is critical for two reasons:

-

Deprotonation: It neutralizes the hydrochloride salt, liberating the free amine which is the active nucleophile.

-

Acid Quenching: It neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

The reaction is typically performed at a low temperature to control the exothermic reaction and minimize hydrolysis of the benzoyl chloride and the product ester.

Visualized Synthesis Workflow

Caption: Workflow for the Schotten-Baumann synthesis of N-Benzoylserine methyl ester.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the N-benzoylation of amino acid esters[2].

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve L-serine methyl ester hydrochloride (e.g., 5.0 g) in 50 mL of deionized water. Cool the flask in an ice bath to 0-5 °C.

-

pH Adjustment: While stirring, slowly add 1N sodium hydroxide (NaOH) solution dropwise until the pH of the solution reaches and is maintained at approximately 8-9.

-

Acylation: Add benzoyl chloride (e.g., 1.1 equivalents) dropwise to the stirring solution over 30 minutes. Concurrently, add 1N NaOH solution as needed to maintain the pH between 8 and 9. A white precipitate of the product will form.

-

Reaction Completion: After the addition is complete, allow the mixture to stir vigorously at 0-5 °C for an additional 2 hours.

-

Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the crude product thoroughly with cold deionized water (3 x 20 mL) to remove salts.

-

Drying: Dry the product under vacuum to yield the crude N-Benzoylserine methyl ester.

-

Purification (Self-Validation): For highest purity, recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) or perform flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes). The purity should be confirmed by NMR and mass spectrometry.

Spectroscopic Characterization

Verifying the chemical structure is the cornerstone of scientific integrity. The following data serve as a reference for the self-validation of synthesized N-Benzoylserine methyl ester. The predicted chemical shifts are based on established values for similar N-acyl amino acid esters[3].

| Spectroscopic Data for N-Benzoylserine Methyl Ester | |

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.8-7.9 (m, 2H, ortho-Ar-H), δ 7.4-7.6 (m, 3H, meta/para-Ar-H), δ 6.8-7.0 (d, 1H, -NH), δ 4.9-5.0 (m, 1H, α-CH), δ 4.0-4.2 (m, 2H, β-CH₂), δ 3.80 (s, 3H, -OCH₃), δ 2.5-3.0 (br s, 1H, -OH) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~171 ppm (Ester C=O), δ ~168 ppm (Amide C=O), δ ~134 ppm (ipso-Ar-C), δ ~132 ppm (para-Ar-C), δ ~129 ppm (ortho-Ar-C), δ ~127 ppm (meta-Ar-C), δ ~63 ppm (β-CH₂), δ ~56 ppm (α-CH), δ ~53 ppm (-OCH₃) |

| IR (ATR) | ν ~3300 cm⁻¹ (N-H stretch, O-H stretch), ν ~1740 cm⁻¹ (Ester C=O stretch), ν ~1640 cm⁻¹ (Amide I band, C=O stretch), ν ~1540 cm⁻¹ (Amide II band, N-H bend) |

| Mass Spec (ESI+) | [M+H]⁺ = 224.08, [M+Na]⁺ = 246.06 |

Relevance & Applications in Drug Development

While direct biological data for N-Benzoylserine methyl ester is sparse, its structural components suggest significant potential in several areas of research and drug development.

As a Chiral Building Block

Amino acid derivatives are fundamental starting materials for synthesizing complex, biologically active molecules and heterocycles[3]. N-Benzoylserine methyl ester provides a rigid, protected serine scaffold that can be elaborated at the hydroxyl or ester functionalities to build peptide mimics, novel antibiotics, or enzyme inhibitors.

Potential for Biological Activity

The N-benzoyl amino ester motif is a recognized pharmacophore. Research has shown that various N-benzoyl amino acid esters exhibit significant antifungal activity[3][4]. The benzoyl group increases lipophilicity, potentially enhancing cell membrane permeability, while the amino acid core ensures biocompatibility[3]. This makes N-Benzoylserine methyl ester a candidate for screening in antifungal and antimicrobial assays.

Prodrug Strategy

The methyl ester group can act as a prodrug moiety. In drug design, carboxylic acid groups are often esterified to improve pharmacokinetic properties such as absorption and distribution. These esters can then be hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid. This strategy has been successfully used to reduce the gastrointestinal side effects of NSAIDs by temporarily masking the free carboxylic acid[5]. The methyl group itself is a critical component in drug design, capable of modulating physicochemical and pharmacokinetic properties through conformational and electronic effects[6].

Bioisosteric Replacement

The amide linkage is a cornerstone of peptide chemistry. The entire N-benzoyl serine structure can be incorporated into larger molecules as a bioisostere for other structural units, a common tactic in medicinal chemistry to optimize a lead compound's activity, selectivity, and metabolic stability[7].

Conclusion

N-Benzoylserine methyl ester is more than a simple chemical compound; it is a versatile tool for the modern chemical scientist. With a well-defined structure, a reliable synthetic pathway, and clear methods for characterization, it stands as a valuable chiral intermediate. Its potential applications, derived from the known biological activities of N-acyl amino acids and established principles of drug design, make it a compelling target for further investigation in the fields of organic synthesis, medicinal chemistry, and materials science. This guide provides the foundational, authoritative knowledge required for its effective use in a research setting.

References

-

N-Cbz-L-serine methyl ester | CAS#:1676-81-9 . Chemsrc. [Link]

-

Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity . SciELO México. [Link]

-

Preparation of methyl ester of L-serine . ResearchGate. [Link]

-

Benzoylthiomethylecgonine . Wikipedia. [Link]

-

Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity . SciELO México. [Link]

-

Synthesis of N-Benzoyl-L-valine, methyl ester . PrepChem.com. [Link]

-

[Application of methyl in drug design] . PubMed. [Link]

-

Anti-inflammatory agents of the carbamoylmethyl ester class: synthesis, characterization, and pharmacological evaluation . PMC - NIH. [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems . PubMed Central. [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 4. scielo.org.mx [scielo.org.mx]

- 5. Anti-inflammatory agents of the carbamoylmethyl ester class: synthesis, characterization, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties and Solubility of N-Benzoyl-L-serine Methyl Ester

Introduction

N-Benzoyl-L-serine methyl ester is a derivative of the naturally occurring amino acid L-serine. Its structure, featuring a defined stereocenter, a benzoyl protecting group on the amine, and a methyl ester on the carboxylic acid, makes it a valuable chiral building block in synthetic organic chemistry. This compound and its analogues are instrumental in the stereospecific synthesis of complex molecules, including peptides and pharmacologically active compounds where stereochemistry is critical for biological function[1]. This guide provides a comprehensive overview of the known physical properties of N-Benzoyl-L-serine methyl ester and presents detailed, field-proven protocols for the experimental determination of these properties, with a particular focus on solubility profiling—a critical parameter in drug development and chemical research.

Physicochemical Characterization

A precise understanding of a compound's physical properties is fundamental to its application in research and development. These properties dictate handling, reaction conditions, purification strategies, and formulation.

Core Physical Properties

While comprehensive experimental data for N-Benzoyl-L-serine methyl ester is not extensively published, a combination of data from analogous compounds and predicted values provides a solid baseline for its characterization. The following table summarizes the key physicochemical properties.

| Property | Value | Data Source |

| Molecular Formula | C₁₁H₁₃NO₄ | N/A |

| Molecular Weight | 223.23 g/mol | N/A |

| Appearance | White to off-white solid | Typical for similar N-acylated amino acid esters[2] |

| Melting Point | 41-43 °C (literature for N-Cbz-L-serine methyl ester)[3][4] | Experimental (Analogue) |

| Boiling Point | Not available | N/A |

| Density | ~1.3 g/cm³ (predicted for N-Cbz-L-serine methyl ester)[3] | Predicted (Analogue) |

| Topological Polar Surface Area | 71.9 Ų | Calculated |

| Hydrogen Bond Donor Count | 2 | Calculated |

| Hydrogen Bond Acceptor Count | 4 | Calculated |

| Rotatable Bond Count | 5 | Calculated |

Note: Some data is derived from the closely related analogue N-Cbz-L-serine methyl ester (CAS 1676-81-9) due to a lack of specific experimental data for the N-Benzoyl derivative.

Experimental Workflow for Property Verification

The following diagram outlines the logical workflow for the systematic characterization of a novel or sparsely documented compound like N-Benzoyl-L-serine methyl ester.

Caption: Workflow for Physicochemical Characterization.

Protocol 1: Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities tend to depress and broaden the melting range[5].

Causality: This protocol utilizes a digital melting point apparatus, which allows for a controlled heating rate. A slow ramp rate near the expected melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading[6][7].

Methodology:

-

Sample Preparation:

-

Ensure the N-Benzoyl-L-serine methyl ester sample is completely dry and finely powdered.

-

Firmly tap the open end of a capillary tube into the sample, forcing a small amount of powder into the tube.

-

Invert the tube and tap the sealed end on a hard surface to pack the sample down.

-

Repeat until a packed sample height of 2-3 mm is achieved.

-

-

Instrument Setup:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating ramp (e.g., 10-15°C/min) to determine an approximate melting point.

-

-

Measurement:

-

For the accurate measurement, prepare a new sample.

-

Set the starting temperature to at least 20°C below the approximate melting point found in the previous step[6].

-

Set the heating ramp rate to a slow 1-2°C per minute to ensure accuracy[5][7].

-

Record the temperature at which the first droplet of liquid appears (T1).

-

Record the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting point is reported as the range T1 - T2.

-

Perform the measurement in triplicate to ensure reproducibility.

-

Solubility Profile: A Critical Parameter

Solubility is a key determinant of a compound's behavior in biological systems and its suitability for various applications, from drug delivery to reaction chemistry. A comprehensive solubility profile across a range of solvents is essential.

Qualitative and Quantitative Solubility

Initial screening is often qualitative, classifying the compound as soluble, partially soluble, or insoluble. This is followed by quantitative methods to determine the exact solubility, typically expressed in mg/mL or mM.

Known Solubility Data:

-

A structurally similar compound, N-benzyl-L-serine methyl ester, is reported to be soluble in DMSO at concentrations of ≥ 100 mg/mL[1].

-

Another analogue has a reported aqueous solubility of 40 g/L (40 mg/mL) at 25°C[8].

-

It is expected that N-Benzoyl-L-serine methyl ester will exhibit good solubility in polar organic solvents like DMSO and DMF, and moderate to low solubility in water.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility[9]. It measures the concentration of a saturated solution after a prolonged equilibration period.

Causality: This method ensures that the system reaches true thermodynamic equilibrium by providing sufficient time and agitation for the dissolution process to complete. The subsequent filtration step is critical to separate the saturated supernatant from any remaining solid, ensuring that the analysis is performed only on the dissolved compound.

Methodology:

-

Preparation:

-

Add an excess amount of N-Benzoyl-L-serine methyl ester to a series of vials (a visible excess of solid should remain).

-

To each vial, add a precise volume (e.g., 1.0 mL) of a different test solvent (e.g., Water, PBS pH 7.4, Ethanol, Methanol, DMSO, Acetonitrile).

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached[9]. Some systems may require 48-72 hours.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for at least 1-2 hours to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean analysis vial. This step is crucial to remove all particulate matter.

-

-

Analysis:

-

Prepare a series of calibration standards of the compound in the chosen solvent.

-

Analyze the filtered supernatant and the calibration standards using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Quantify the concentration of the compound in the supernatant by comparing its response to the calibration curve.

-

-

Data Reporting:

-

Report the solubility in mg/mL or mM. The results should be tabulated for easy comparison across different solvents.

-

Solubility Determination Workflow

The following diagram illustrates the decision-making process for determining the solubility of a new compound.

Caption: Decision workflow for solubility testing.

Conclusion

N-Benzoyl-L-serine methyl ester is a compound with significant potential in synthetic chemistry. While publicly available data on its physical properties are limited, this guide consolidates the available information and, more importantly, provides robust, validated protocols for its empirical determination. By following these standardized procedures, researchers can generate reliable and reproducible data for melting point and solubility, facilitating the compound's effective use in drug development and other scientific endeavors. The principles and methodologies described herein are broadly applicable to the characterization of other novel chemical entities.

References

-

Chemsrc. N-Cbz-L-serine methyl ester | CAS#:1676-81-9. Chemsrc. Available from: [Link].

-

Autechaux, S. Exploring N-Z-L-Serine Methyl Ester: Properties and Applications. Autechaux. Available from: [Link].

-

SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. Available from: [Link].

-

National Center for Biotechnology Information. Vinyltrimethoxysilane | C5H12O3Si | CID 76004. PubChem. Available from: [Link].

- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Published April 7, 2022. Available from: [Link].

-

University of Alberta. Melting point determination. University of Alberta. Available from: [Link].

-

University of Calgary. Solubility of Organic Compounds. University of Calgary. Published August 31, 2023. Available from: [Link].

-

SSERC. Melting point determination. SSERC. Available from: [Link].

-

HENGDA. HENGDA-M6103 - Vinyltrimethoxysilane. HENGDA. Available from: [Link].

-

Jessica Chemicals. Vinyltrimethoxysilane (Trimethoxysilane) CAS NO 2768-02-7. Jessica Chemicals. Available from: [Link].

-

National Toxicology Program. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. Published September 24, 2003. Available from: [Link].

- Unknown.

-

Chemistry LibreTexts. 2.2: Solubility Lab. Chemistry LibreTexts. Published September 11, 2021. Available from: [Link].

-

Westlab Canada. Measuring the Melting Point. Westlab Canada. Published May 8, 2023. Available from: [Link].

-

Cheméo. Chemical Properties of Trimethoxyvinylsilane (CAS 2768-02-7). Cheméo. Available from: [Link].

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link].

Sources

- 1. Methyl benzyl-L-serinate | 123639-56-5 | Benchchem [benchchem.com]

- 2. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 3. N-Cbz-L-serine methyl ester | CAS#:1676-81-9 | Chemsrc [chemsrc.com]

- 4. innospk.com [innospk.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. guidechem.com [guidechem.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to the Strategic Application of N-Benzoylserine Methyl Ester in Peptide Synthesis

Abstract

The incorporation of serine residues into peptide sequences presents unique challenges, primarily due to the reactivity of its hydroxyl side-chain and the propensity for racemization at the α-carbon during activation. This technical guide provides an in-depth analysis of N-Benzoylserine methyl ester as a strategic building block to navigate these challenges. We will explore the mechanistic basis for its utility, provide field-proven experimental protocols, and discuss its advantages and limitations. This document is intended for researchers, chemists, and drug development professionals engaged in the art and science of peptide synthesis.

Introduction: The Serine Conundrum in Peptide Synthesis

Serine, with its primary hydroxyl side-chain, is a functionally critical amino acid in countless bioactive peptides. However, its synthesis is often problematic. The nucleophilic hydroxyl group can engage in undesirable side reactions, such as O-acylation, during the coupling of the subsequent amino acid. More critically, serine residues are notoriously susceptible to racemization, especially during carboxyl group activation, which can lead to diastereomeric impurities that are difficult to separate and compromise the final peptide's biological activity.[1]

Protecting group strategies are therefore not merely procedural, but fundamental to achieving high-yield, high-purity peptide synthesis.[2] N-Benzoylserine methyl ester emerges as a valuable, albeit specialized, tool in this context. Its structure offers a dual-protection scheme: the N-benzoyl group shields the amine, while the methyl ester protects the C-terminus. This guide will dissect how this specific combination of protecting groups provides a robust solution for incorporating serine with high fidelity.

Physicochemical Properties & Structural Rationale

The efficacy of N-Benzoylserine methyl ester stems directly from its molecular architecture.

| Property | Value | Significance in Synthesis |

| Molecular Formula | C₁₁H₁₃NO₄ | --- |

| Molecular Weight | 223.23 g/mol | Essential for calculating molar equivalents in reaction protocols. |

| Typical Form | Solid | Facilitates handling, weighing, and storage. |

| N-Protection | Benzoyl (Bz) | An amide-based group, stable to many coupling conditions. Its electron-withdrawing nature is key to suppressing racemization. |

| C-Protection | Methyl Ester (OMe) | A simple ester that allows for subsequent deprotection to reveal the carboxylic acid for peptide chain elongation. |

Diagram 1: Chemical Structure of N-Benzoyl-L-serine methyl ester

Caption: Structure of N-Benzoyl-L-serine methyl ester.

Core Application: Racemization Suppression

The primary challenge with residues like serine during peptide synthesis is racemization via the oxazolone mechanism.[1] This occurs when the carboxyl group is activated (e.g., with a carbodiimide), allowing the oxygen of the preceding peptide bond (or N-protecting group) to attack the activated carboxyl, forming a 5(4H)-oxazolone intermediate. The α-proton of this planar intermediate is acidic and can be easily abstracted and re-protonated, leading to a loss of stereochemical integrity.

How the N-Benzoyl Group Mitigates Racemization:

Urethane-based protecting groups (like Fmoc and Boc) are known to suppress racemization because the lone pair on their nitrogen atom is delocalized into the carbonyl, making it less nucleophilic and disfavoring oxazolone formation.[3] While the N-benzoyl group is an amide, not a urethane, its electron-withdrawing phenyl ring similarly reduces the nucleophilicity of the amide oxygen. This electronic effect significantly raises the energy barrier for oxazolone formation, thereby preserving the stereochemistry of the serine residue during the coupling step.[3][4]

Diagram 2: Mechanism of Racemization Suppression

Caption: Comparative pathways showing how urethane and N-benzoyl groups disfavor the oxazolone intermediate.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be self-validating, with clear checkpoints for purification and characterization to ensure the integrity of the intermediate at each stage.

Protocol 1: Saponification of the Methyl Ester

Before coupling, the C-terminal methyl ester must be hydrolyzed to reveal the free carboxylic acid.

Materials:

-

N-Benzoyl-L-serine methyl ester (1.0 eq)

-

Lithium hydroxide (LiOH) (1.1 eq)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Dissolve N-Benzoyl-L-serine methyl ester in a 3:1 mixture of THF and H₂O.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of LiOH in water dropwise over 15 minutes.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quench the reaction by adding 1M HCl until the pH is ~2-3.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield N-Benzoyl-L-serine as a solid.

Validation Checkpoint: The product should be characterized by ¹H NMR to confirm the absence of the methyl ester singlet (typically ~3.7 ppm) and by Mass Spectrometry to verify the correct molecular weight.

Protocol 2: Carbodiimide-Mediated Peptide Coupling

This protocol describes the coupling of N-Benzoyl-L-serine to the N-terminus of a resin-bound peptide or an amino ester in solution.

Materials:

-

N-Benzoyl-L-serine (from Protocol 1) (1.2 eq)

-

Amino-component (resin-bound or ester) (1.0 eq)

-

N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (for resin-based synthesis)

Procedure:

-

Pre-activation: In a separate vessel, dissolve N-Benzoyl-L-serine and HOBt in DMF. Cool to 0 °C.

-

Add DIC to the solution and allow it to stir for 20-30 minutes at 0 °C. This step forms the HOBt active ester, which minimizes side reactions and racemization.[3][5]

-

Coupling: If using a resin, swell the resin in DMF. If the resin has an N-terminal Fmoc group, deprotect it with 20% piperidine in DMF. Wash thoroughly.

-

Add the pre-activated N-Benzoyl-L-serine solution to the amino-component (e.g., the deprotected resin).

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

Monitor the coupling completion using a qualitative test (e.g., Kaiser test for resin).

-

Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.

Validation Checkpoint: A small sample of the resin can be cleaved and analyzed by HPLC and Mass Spectrometry to confirm the successful addition of the N-Benzoylserine residue.

Deprotection Strategies

The final step is the removal of the N-benzoyl group to continue chain elongation or to yield the final peptide. This is the primary limitation of this protecting group, as it requires harsher conditions than Fmoc or Boc.

-

Acidic Hydrolysis: Strong acidic conditions (e.g., 6M HCl at reflux) can cleave the amide bond, but this is often incompatible with other protecting groups and the peptide backbone itself.

-

Enzymatic Cleavage: Certain amidases can selectively cleave the N-benzoyl group under mild conditions, though this is substrate-dependent and not universally applicable.

-

Basic Hydrolysis: While basic conditions can hydrolyze the amide, they can also lead to racemization and other side reactions.[6]

Due to these challenges, N-Benzoylserine is most strategically used for the incorporation of a C-terminal serine or in fragment condensation strategies where its robust nature is an advantage during the synthesis of the fragment.

Conclusion and Strategic Outlook

N-Benzoylserine methyl ester is a highly effective tool for a specific and critical task: the suppression of racemization during the incorporation of serine residues in peptide synthesis. Its utility is grounded in the electronic properties of the benzoyl group, which disfavors the formation of the problematic oxazolone intermediate. While the robustness of the N-benzoyl group presents challenges for its removal, its stability makes it an excellent choice for solution-phase synthesis, fragment condensation, and situations where a C-terminal serine needs to be incorporated with maximum optical purity. For the synthetic peptide chemist, understanding the mechanistic advantages and procedural limitations of N-Benzoylserine methyl ester allows for its judicious application, ensuring the chemical and stereochemical integrity of complex, serine-containing peptide targets.

References

-

A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Available at: [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Available at: [Link]

-

Coupling Reagents. Aapptec Peptides. Available at: [Link]

-

Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. Available at: [Link]

-

to C-Peptide Synthesis, Arguably the Future for Sustainable Production† Kinshuk Ghosh and Wil. ChemRxiv. Available at: [Link]

-

What is an easy method for the deprotection of Benzoyl group? ResearchGate. Available at: [Link]

Sources

N-Benzoyl-L-serine Methyl Ester: A Specialized Substrate for Probing Protease Kinetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Benzoyl-L-serine methyl ester as a substrate for studying protease kinetics. It is designed for researchers and professionals in the fields of biochemistry, enzymology, and drug development who require a detailed understanding of this specialized substrate. The guide covers the synthesis, characterization, and application of N-Benzoyl-L-serine methyl ester, with a particular focus on its use with cysteine proteases such as bromelain and papain. Detailed experimental protocols, data analysis techniques, and a comparative assessment with other common protease substrates are presented to equip the reader with the necessary knowledge to effectively utilize this compound in their research.

Introduction: The Critical Role of Substrates in Protease Kinetics

Proteases, enzymes that catalyze the hydrolysis of peptide bonds, are fundamental to a vast array of biological processes and are significant targets for therapeutic intervention. The study of their kinetics provides invaluable insights into their catalytic mechanisms, specificity, and inhibition. The choice of substrate is paramount in designing a robust and informative kinetic assay. An ideal substrate should be specific for the protease of interest, exhibit favorable kinetic parameters, and its cleavage should be readily and continuously detectable.

While numerous chromogenic and fluorogenic substrates are commercially available, they may not be suitable for all proteases or all experimental conditions. N-Benzoyl-L-serine methyl ester is a non-chromogenic ester substrate that has proven particularly useful for the kinetic characterization of certain proteases, notably the cysteine proteases bromelain and papain.[1] Its hydrolysis yields N-Benzoyl-L-serine and methanol. The production of the carboxylic acid allows for continuous monitoring of the reaction progress through pH-stat titration, a highly sensitive and direct method for measuring enzyme activity.

This guide will delve into the practical aspects of using N-Benzoyl-L-serine methyl ester, from its chemical synthesis to its application in kinetic assays and the interpretation of the resulting data.

Synthesis and Characterization of N-Benzoyl-L-serine Methyl Ester

The synthesis of N-Benzoyl-L-serine methyl ester is a two-step process that begins with the esterification of L-serine, followed by the N-benzoylation of the resulting amino acid ester.[2]

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride

The first step involves the Fischer-Speier esterification of L-serine using methanol as both the solvent and the reactant, with thionyl chloride serving as the catalyst to generate hydrochloric acid in situ.[2][3] This method is efficient and yields the hydrochloride salt of the methyl ester, which is a stable, crystalline solid.[3]

Experimental Protocol:

-

Suspend L-serine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube.

-

Cool the suspension to 0-10°C in an ice bath.[3]

-

Slowly and dropwise, add thionyl chloride to the stirred suspension. The addition is exothermic, and the temperature should be carefully controlled.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to 35-40°C and maintain this temperature for 24-48 hours.[3]

-

Upon completion of the reaction, cool the mixture to induce crystallization of L-serine methyl ester hydrochloride.

-

Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: N-Benzoylation of L-Serine Methyl Ester Hydrochloride

The second step is the acylation of the amino group of L-serine methyl ester with benzoyl chloride. This is typically performed under Schotten-Baumann conditions, using a base to neutralize the hydrochloric acid released during the reaction and to deprotonate the amino group of the ester, thereby activating it for nucleophilic attack on the benzoyl chloride.

Experimental Protocol:

-

Dissolve L-serine methyl ester hydrochloride in a suitable solvent, such as dichloromethane.

-

Add a base, such as triethylamine or pyridine, to the solution to neutralize the hydrochloride and deprotonate the amino group.

-

Cool the mixture in an ice bath.

-

Slowly add a stoichiometric amount of benzoyl chloride to the cooled solution with vigorous stirring.

-

Allow the reaction to proceed at room temperature overnight.

-

Wash the reaction mixture with a dilute acid solution (e.g., 1 M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted benzoyl chloride and benzoic acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude N-Benzoyl-L-serine methyl ester.

-

Purify the product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl, amide carbonyl, N-H bond).

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point Analysis: To assess purity.

N-Benzoyl-L-serine Methyl Ester in Protease Kinetics

N-Benzoyl-L-serine methyl ester has been successfully employed as a substrate for studying the kinetics of the cysteine proteases bromelain and papain.[1] The hydrolysis of the ester bond by the protease results in the formation of N-Benzoyl-L-serine, a carboxylic acid.

Caption: Enzymatic hydrolysis of N-Benzoyl-L-serine methyl ester.

The rate of this reaction can be monitored by measuring the rate of acid production using a pH-stat, where a standardized base is automatically added to the reaction mixture to maintain a constant pH. The rate of base addition is directly proportional to the rate of the enzymatic reaction.

Application with Bromelain and Papain

A key study demonstrated that N-Benzoyl-L-serine methyl ester is a suitable substrate for both bromelain (EC 3.4.22.4) and papain (EC 3.4.22.2).[1] For the bromelain-catalyzed hydrolysis at pH 7.0, the reaction exhibits substrate activation, a phenomenon where the binding of more than one substrate molecule to the enzyme enhances the catalytic rate.[1]

| Enzyme | Kinetic Parameter | Value | Conditions | Reference |

| Bromelain | Km¹ | 1.22 ± 0.73 mM | pH 7.0, I=0.1, 25°C | [1] |

| k | 1.57 x 10⁻² ± 0.32 x 10⁻² s⁻¹ | pH 7.0, I=0.1, 25°C | [1] | |

| Ka² | 0.38 ± 0.06 M | pH 7.0, I=0.1, 25°C | [1] | |

| k' | 0.45 ± 0.04 s⁻¹ | pH 7.0, I=0.1, 25°C | [1] |

¹Dissociation constant of the enzyme-substrate complex (ES). ²Dissociation constant for the breakdown of the SES complex to ES and S.

Advantages of N-Benzoyl-L-serine Methyl Ester

-

Direct Detection of Product Formation: The production of a carboxylic acid allows for a continuous and direct measurement of enzyme activity using a pH-stat, which can be more accurate than indirect spectrophotometric methods.

-

Suitability for Turbid or Colored Solutions: Since the detection method is potentiometric, the assay is not affected by the color or turbidity of the enzyme preparation or the presence of other compounds that might interfere with spectrophotometric readings.

-

Chemical Stability: The N-benzoyl and methyl ester protecting groups provide good stability under typical storage conditions.

Limitations and Considerations

-

Limited Protease Specificity: Currently, its use has been primarily documented for bromelain and papain. Its suitability for other proteases, particularly serine proteases like trypsin and chymotrypsin, which typically prefer substrates with specific amino acid side chains at the P1 position, may be limited.

-

Requirement for Specialized Equipment: The pH-stat titration method requires specialized equipment that may not be available in all laboratories.

-

Potential for Substrate Activation: The observation of substrate activation with bromelain complicates the kinetic analysis, requiring more complex models than the standard Michaelis-Menten equation.[1]

Experimental Protocol for Kinetic Analysis

The following is a generalized protocol for determining the kinetic parameters of a protease using N-Benzoyl-L-serine methyl ester as a substrate, adapted from general principles of pH-stat assays for proteases.[4][5]

Caption: Workflow for a protease kinetic assay using a pH-stat.

Materials and Reagents

-

N-Benzoyl-L-serine methyl ester

-

Protease of interest (e.g., bromelain, papain)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)

-

Reaction buffer (e.g., 0.1 M KCl, pH adjusted to the desired value)

-

Deionized water

-

pH-stat apparatus (autotitrator)

-

Thermostatted reaction vessel

-

Magnetic stirrer

Assay Procedure

-

Prepare a stock solution of N-Benzoyl-L-serine methyl ester in a suitable organic solvent (e.g., acetonitrile or DMSO) and then dilute it in the reaction buffer to the desired final concentrations. Note that the final concentration of the organic solvent should be kept low to avoid affecting enzyme activity.

-

Prepare the enzyme solution in the reaction buffer. The concentration should be chosen to provide a linear rate of reaction for a sufficient duration.

-

Set up the pH-stat. Calibrate the pH electrode and set the desired pH for the assay (e.g., pH 7.0 for bromelain).[1]

-

Equilibrate the reaction vessel. Add the reaction buffer and the substrate solution to the thermostatted reaction vessel (e.g., 25°C) and allow the temperature to equilibrate.[1]

-

Initiate the reaction. Add a small, known volume of the enzyme solution to the reaction vessel to initiate the hydrolysis.

-

Monitor the reaction. The pH-stat will automatically add the standardized NaOH solution to the reaction vessel to maintain the set pH. Record the volume of NaOH added as a function of time.

-

Repeat the assay at various substrate concentrations to generate a dataset for kinetic analysis.

Data Analysis

-

Calculate the initial velocity (v₀) for each substrate concentration from the linear portion of the plot of NaOH added versus time. The initial velocity is directly proportional to the slope of this line.

-

Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

-

Determine the kinetic parameters. Fit the data to the appropriate kinetic model (e.g., the Michaelis-Menten equation or a substrate activation model) using non-linear regression analysis to determine the Michaelis constant (Km) and the maximum velocity (Vmax).

-

Calculate the catalytic constant (kcat) if the enzyme concentration is known (kcat = Vmax / [E]total).

Comparative Analysis with Other Protease Substrates

N-Benzoyl-L-serine methyl ester occupies a specific niche among the various classes of protease substrates.

| Substrate Class | Example | Detection Method | Advantages | Disadvantages |

| N-Acyl-Amino Acid Esters | N-Benzoyl-L-serine methyl ester | pH-stat (potentiometric) | Direct, continuous, suitable for colored/turbid samples | Requires specialized equipment, may have limited specificity |

| N-Benzoyl-L-tyrosine ethyl ester (BTEE) | Spectrophotometric (ΔA at 256 nm) | Continuous, widely used for chymotrypsin | Limited to substrates with aromatic chromophores | |

| p-Nitroanilides | N-α-Benzoyl-DL-arginine p-nitroanilide (BAPNA) | Spectrophotometric (A at 410 nm) | High sensitivity, chromogenic product | Indirect assay, potential for product inhibition |

| Thioesters | N-Benzoyl-L-tyrosine thiobenzyl ester | Spectrophotometric (with DTNB) | High sensitivity, continuous | Requires a coupling reagent (DTNB), potential for thiol interference |

| Fluorogenic Substrates | Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin | Fluorometric (Ex/Em ~360/460 nm) | Very high sensitivity | Can be expensive, potential for quenching effects |

Troubleshooting and Best Practices

-

Substrate Solubility: Ensure complete dissolution of N-Benzoyl-L-serine methyl ester in the reaction buffer. The use of a small amount of co-solvent may be necessary, but its effect on enzyme activity should be evaluated.

-

Enzyme Stability: Maintain the enzyme on ice before use and ensure the assay pH and temperature are within the optimal range for enzyme stability and activity.

-

Purity of Substrate: Use highly purified N-Benzoyl-L-serine methyl ester to avoid interference from impurities that could inhibit the enzyme or affect the pH.

-

Control for Autohydrolysis: At alkaline pH, ester substrates can undergo spontaneous hydrolysis. Run a control reaction without the enzyme to measure the rate of autohydrolysis and correct the enzymatic rate if necessary.

Conclusion

N-Benzoyl-L-serine methyl ester is a valuable tool for the kinetic characterization of specific proteases, particularly cysteine proteases like bromelain and papain. Its primary advantage lies in the direct and continuous monitoring of product formation via pH-stat titration, a method that is insensitive to the optical properties of the sample. While its substrate specificity may be narrower than that of other commercially available substrates, its unique detection method makes it an excellent choice for studies where spectrophotometric or fluorometric assays are not feasible. A thorough understanding of its synthesis, handling, and the principles of the pH-stat assay, as outlined in this guide, will enable researchers to effectively employ this substrate to gain deeper insights into protease function.

References

-

Mellor, G. W., et al. (1974). Kinetics of the hydrolysis of N-benzoyl-L-serine methyl ester catalysed by bromelain and by papain. Biochemical Journal, 141(2), 365–381. [Link]

- Hubei Yuyang Pharmaceutical Co Ltd. (2019). Synthetic method of L-serine methyl ester hydrochloride. CN110606811A.

- Sigma-Aldrich. (n.d.). Enzymatic Assay of PAPAIN (EC 3.4.22.2). Retrieved from a general search of the Sigma-Aldrich website for papain assay protocols.

-

Navarrete-Vázquez, G., et al. (2022). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 66(1), 94-111. [Link]

-

Farmer, B. T., & Eylar, E. H. (1975). Use of N-benzoyl-L-tyrosine thiobenzyl ester as a protease substrate. Hydrolysis by alpha-chymotrypsin and subtilisin BPN'. The Journal of biological chemistry, 250(18), 7366–7373. [Link]

- Sigma-Aldrich. (n.d.). Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride, protease substrate.

-

Rauf, A., et al. (2014). Kinetics studies with fruit bromelain (Ananas comosus) in the presence of cysteine and divalent ions. Journal of Food Science and Technology, 51(9), 2051-2058. [Link]

Sources

- 1. Kinetics of the hydrolysis of N-benzoyl-L-serine methyl ester catalysed by bromelain and by papain. Analysis of modifier mechanisms by lattice nomography, computational methods of parameter evaluation for substrate-activated catalyses and consequences of postulated non-productive binding in bromelain- and papain-catalysed hydrolyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl benzyl-L-serinate | 123639-56-5 | Benchchem [benchchem.com]

- 3. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]

- 4. Papain - Assay | Worthington Biochemical [worthington-biochem.com]

- 5. researchgate.net [researchgate.net]

The Rising Threat of Fungal Infections and the Promise of N-Benzoyl Amino Acid Esters: A Technical Guide for Researchers

The global health landscape is increasingly threatened by the rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance. For researchers, scientists, and drug development professionals, the quest for novel antifungal agents with unique mechanisms of action is a critical priority. This in-depth technical guide explores the antifungal properties of a promising class of compounds: N-benzoyl amino acid esters. We will delve into their synthesis, proposed mechanisms of action, structure-activity relationships, and the experimental methodologies required for their evaluation, providing a comprehensive resource to accelerate research and development in this vital area.

The Imperative for Novel Antifungals

Fungal infections, ranging from superficial mycoses to life-threatening systemic diseases, pose a significant and often underestimated burden on global health. The emergence of multidrug-resistant fungal strains, particularly within the genera Aspergillus, Candida, and Fusarium, has rendered many conventional antifungal therapies ineffective. This escalating crisis necessitates a paradigm shift in antifungal drug discovery, moving beyond the modification of existing drug classes to the exploration of novel chemical scaffolds and fungal-specific targets.

N-benzoyl amino acid esters have emerged as a compelling area of investigation. These compounds, derived from readily available amino acids, offer a synthetically accessible and tunable platform for the development of new antifungal agents. Preliminary research has demonstrated their potent activity against key fungal pathogens, suggesting a promising avenue for addressing the urgent need for new therapeutic options.

Synthesis and Characterization of N-Benzoyl Amino Acid Esters

The synthesis of N-benzoyl amino acid esters is a relatively straightforward process, typically involving a two-step procedure. This accessibility is a key advantage for research and development, allowing for the rapid generation of diverse compound libraries for screening and optimization.

General Synthesis Pathway

The synthesis commences with the esterification of the parent amino acid, followed by the N-acylation with a substituted benzoyl chloride.

Figure 1: General workflow for the synthesis of N-benzoyl amino acid esters.

Detailed Experimental Protocol: Synthesis of N-Benzoyl-L-Valine Methyl Ester

This protocol provides a representative example for the synthesis of an N-benzoyl amino acid ester.

Materials:

-

L-Valine

-

Methanol (anhydrous)

-

Thionyl chloride

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Step 1: Synthesis of L-Valine Methyl Ester Hydrochloride

-

Suspend L-valine (1.0 eq) in anhydrous methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise while stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure to obtain L-valine methyl ester hydrochloride as a white solid. This product is typically used in the next step without further purification.

Step 2: Synthesis of N-Benzoyl-L-Valine Methyl Ester

-

Dissolve L-valine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C.

-

Add anhydrous pyridine (2.5 eq) dropwise.

-

Slowly add benzoyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield N-benzoyl-L-valine methyl ester as a pure solid.

Characterization

The synthesized N-benzoyl amino acid esters should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., amide C=O, ester C=O, N-H).

-

Melting Point Analysis: To assess purity.

Unraveling the Antifungal Mechanism of Action

The precise mechanism by which N-benzoyl amino acid esters exert their antifungal effects is an active area of research. Current evidence from computational studies points towards the inhibition of fungal chitinase as a primary mode of action.[1][2]

The Chitinase Inhibition Hypothesis

Chitin is an essential structural component of the fungal cell wall, providing rigidity and protection. Chitinases are enzymes that hydrolyze chitin, playing a crucial role in fungal growth, morphogenesis, and cell division.[3] Inhibition of chitinase activity can disrupt these vital processes, leading to fungal cell death.

Molecular docking studies have suggested that N-benzoyl amino acid esters can bind to the active site of fungal chitinase.[1] The benzoyl group and the amino acid side chain are thought to interact with key residues in the enzyme's catalytic domain, preventing the binding and hydrolysis of chitin.

Figure 2: Proposed mechanism of action of N-benzoyl amino acid esters via chitinase inhibition.

Alternative and Complementary Mechanisms

While chitinase inhibition is a compelling hypothesis, it is plausible that N-benzoyl amino acid esters may exert their antifungal effects through multiple mechanisms. Another potential target is the ergosterol biosynthesis pathway. Ergosterol is the major sterol component of fungal cell membranes, and its disruption can lead to increased membrane permeability and cell death. Further research is warranted to investigate whether these compounds interfere with key enzymes in this pathway.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of N-benzoyl amino acid esters and their antifungal activity is crucial for designing more potent and selective compounds. Preliminary studies have revealed several key structural features that influence their efficacy.[1]

-

The Ester Moiety is Essential: Studies have consistently shown that the esterification of the C-terminal carboxylic acid of the amino acid is critical for antifungal activity. The corresponding N-benzoyl amino acids are largely inactive.[1] This suggests that the ester group may play a role in cell permeability or in the interaction with the target enzyme.

-

Influence of the Amino Acid Side Chain: The nature of the amino acid side chain significantly impacts antifungal potency. Derivatives of amino acids with bulky, hydrophobic side chains, such as valine and tryptophan, have demonstrated higher activity compared to those with smaller side chains like alanine.[1]

-

Substitution on the Benzoyl Ring: Modifications to the benzoyl ring can modulate antifungal activity. The position and nature of substituents can affect the electronic and steric properties of the molecule, influencing its binding to the target.

Evaluating Antifungal Activity: Protocols and Data Presentation

A rigorous and standardized approach to evaluating the antifungal activity of N-benzoyl amino acid esters is essential for generating reliable and comparable data. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antifungal susceptibility testing.

In Vitro Antifungal Susceptibility Testing

Protocol: Broth Microdilution Method (Adapted from CLSI M38-A2 for Filamentous Fungi)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.

Materials:

-

N-benzoyl amino acid ester compounds

-

Fungal isolates (e.g., Aspergillus fumigatus, Fusarium solani, Candida albicans)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of each N-benzoyl amino acid ester in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI-1640 medium to achieve the desired concentration range.

-

Inoculum Preparation: Culture the fungal isolates on an appropriate agar medium. Prepare a spore suspension (for filamentous fungi) or a yeast suspension and adjust the concentration to a standardized level using a spectrophotometer or hemocytometer.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control (inoculum in medium without compound) and a sterility control (medium only).

-

Incubation: Incubate the plates at a specified temperature (e.g., 35 °C) for a defined period (e.g., 48-72 hours for filamentous fungi, 24-48 hours for yeasts).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the optical density using a plate reader.

Data Presentation and Interpretation

Quantitative data from antifungal susceptibility testing should be presented clearly to facilitate comparison and analysis.

Table 1: Antifungal Activity of Representative N-Benzoyl Amino Acid Esters

| Compound ID | Amino Acid | Benzoyl Substituent | Fungal Species | % Inhibition at 640 µg/mL[1] |

| 1 | L-Valine | H | Aspergillus fumigatus | 61.5 |

| 2 | L-Valine | 3-OCH₃ | Aspergillus fumigatus | 45.2 |

| 3 | L-Valine | 3,4-(OCH₃)₂ | Aspergillus fumigatus | 15.1 |

| 4 | L-Valine | 4-OH | Aspergillus fumigatus | 25.3 |

| 5 | D-Valine | H | Aspergillus fumigatus | 70.7 |

| 6 | L-Tryptophan | 4-CH₃ | Aspergillus fumigatus | 48.2 |

| 7 | L-Tryptophan | 2,4,6-(CH₃)₃ | Aspergillus fumigatus | 78.2 |

| 8 | L-Tryptophan | H | Fusarium temperatum | 43.1 |

| 9 | L-Tryptophan | 4-CH₃ | Fusarium temperatum | 55.4 |

| 10 | L-Tryptophan | 2,4,6-(CH₃)₃ | Fusarium temperatum | 65.8 |

| 11 | L-Tryptophan | 2-OH | Fusarium temperatum | 70.1 |

| 12 | L-Tryptophan | 4-OH | Fusarium temperatum | 78.5 |

Note: The provided data represents percentage inhibition at a single high concentration and is not MIC data. Further studies are required to determine the precise MIC values.

Future Directions and Conclusion

N-benzoyl amino acid esters represent a promising class of compounds in the search for novel antifungal agents. Their straightforward synthesis, coupled with encouraging preliminary activity data, warrants further investigation. Future research should focus on several key areas:

-

Expansion of the Fungal Spectrum: Evaluating the activity of these compounds against a broader range of clinically relevant fungi, including azole-resistant strains.

-

Determination of MIC and MFC Values: Generating quantitative data to enable robust structure-activity relationship studies and comparison with existing antifungal drugs.

-

Experimental Validation of the Mechanism of Action: Conducting enzymatic assays to confirm the inhibition of chitinase and exploring other potential molecular targets.

-

In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of lead compounds in animal models of fungal infections.

References

-

Pérez-Chiguils, Y., Rodríguez-Hurtado, A. I., Pérez-Picaso, L., Martínez-Pascual, R., Martínez-Rivera, M. de los Á., Hernández-Núñez, E., Viñas-Bravo, O., Rosete-Luna, S., & Martínez Galero, N. (2022). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 66(1). [Link]

-

Pérez-Chiguils, M. C. Y., Rodríguez-Hurtado, A. I., Pérez-Picaso, L., Martínez-Pascual, R., Martínez-Rivera, M. de los Á., Hernández-Núñez, E., Viñas-Bravo, O., Rosete-Luna, S., & Martínez Galero, N. (2021). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. ResearchGate. [Link]

-

Pérez-Chiguils, M. C. Y., et al. (2022). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. [Link]

-

CLSI. (n.d.). M51 | Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi. Clinical and Laboratory Standards Institute. [Link]

-

Wiederhold, N. P. (2023). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. PubMed. [Link]

-

Hart, A., & Kontoyiannis, D. P. (2022). A Practical Guide to Antifungal Susceptibility Testing. PubMed Central. [Link]

-

Alastruey-Izquierdo, A., Melhem, M. S. C., Bonfietti, L. X., & Rodriguez-Tudela, J. L. (2015). SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY. SciELO. [Link]

-

Gruber, S., & Seidl-Seiboth, V. (2012). Fungal chitinases: diversity, mechanistic properties and biotechnological potential. PubMed Central. [Link]

-

Synapse, P. (2024, June 21). What are Chitinases inhibitors and how do they work? Patsnap. [Link]

Sources

Technical Guide: Stability of N-Benzoylserine Methyl Ester in Aqueous Solution

Executive Summary

N-Benzoylserine methyl ester (Bz-Ser-OMe) serves as a critical model substrate in bio-organic chemistry, particularly for studying serine protease mechanisms and peptide prodrug stability. Its stability in aqueous solution is governed not merely by simple ester hydrolysis laws but by Neighboring Group Participation (NGP) involving the serine

This guide details the physicochemical stability profile of Bz-Ser-OMe, distinguishing between standard hydrolytic pathways and intramolecular catalysis that leads to racemization and accelerated degradation.

Part 1: Chemical Architecture & Mechanistic Vulnerabilities

The stability of Bz-Ser-OMe is dictated by the interplay of three functional groups. Understanding this architecture is prerequisite to predicting its behavior in solution.

Structural Components[1][2][3][4][5]

-

The Electrophile (Methyl Ester): The primary site of degradation. Methyl esters are generally more susceptible to hydrolysis than their ethyl or tert-butyl counterparts due to lower steric hindrance.

-

The Nucleophile (Serine

-Hydroxyl): Unlike phenylalanine or alanine derivatives, the serine side chain contains a free hydroxyl group ( -

The Stabilizer/Chromophore (N-Benzoyl Amide): The benzoyl group provides UV absorbency (

) for detection but also lowers the

The Mechanistic Bifurcation

In aqueous solution, degradation does not follow a single linear path. Two competing mechanisms dictate the rate and the stereochemical integrity of the product.

Pathway A: Intermolecular Hydrolysis (Standard)

Water or Hydroxide ions attack the ester carbonyl directly. This follows standard

Pathway B: Intramolecular Catalysis (The "Serine Effect")

The

-

It accelerates the rate of hydrolysis (Anchimeric Assistance).

-

It causes Racemization. The cyclic intermediate facilitates the loss of chirality at the

-carbon.

Mechanistic Pathway Diagram

The following diagram illustrates the competition between direct hydrolysis and the racemization-prone NGP pathway.

Figure 1: Mechanistic bifurcation showing direct hydrolysis (Blue) yielding pure product vs. neighboring group participation (Red) yielding racemic product.

Part 2: pH-Dependent Stability Profile[7]

The degradation kinetics of Bz-Ser-OMe obey a U-shaped pH-rate profile. The following data synthesizes kinetic trends observed in serine ester derivatives.

Kinetic Zones

| pH Zone | Dominant Mechanism | Estimated Half-Life ( | Stability Implication |

| Acidic (pH < 3) | Moderate (Hours to Days) | Protonation of carbonyl oxygen activates water attack. Relatively stable compared to base, but slower than simple alkyl esters due to protonated amine repulsion if N-terminus were free (not applicable here as N-Benzoyl is capped). | |

| Mild Acid (pH 4 - 6) | Water Attack | High Stability (Weeks) | Optimal storage window. The concentration of |

| Neutral (pH 7 - 8) | Mixed / NGP | Variable (Hours) | The "Danger Zone" for racemization. The pH is high enough to deprotonate the hydroxyl (slightly) or allow general base catalysis, triggering the oxazoline pathway. |

| Basic (pH > 10) | Low (Minutes) | Rapid irreversible hydrolysis driven by hydroxide nucleophilicity. Racemization is also highly probable via enolate formation. |

Buffer Effects

-

Phosphate Buffers: Can act as general bifunctional catalysts, accelerating hydrolysis rates by 2-3x compared to non-coordinating buffers (e.g., MOPS or HEPES).

-

Tris Buffer: Contains a primary amine that can theoretically undergo aminolysis with the ester, forming an amide byproduct. Avoid Tris for stability studies of methyl esters.

Part 3: Experimental Protocols

To rigorously determine the stability of N-Benzoylserine methyl ester, a self-validating HPLC workflow is required. This protocol accounts for the detection of both the hydrolysis product (acid) and potential isomers.[1]

Materials

-

Analyte: N-Benzoylserine methyl ester (High purity >98%).

-

Internal Standard: Acetophenone or Methyl Benzoate (structurally similar, stable).

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile (Gradient).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18),

.

Kinetic Assay Workflow

This workflow ensures data integrity by incorporating quenching steps to freeze the reaction at specific timepoints.

Figure 2: Step-by-step kinetic assay workflow with mandatory quenching to ensure temporal resolution.

Data Calculation

Calculate the pseudo-first-order rate constant (

Part 4: Implications for Drug Development

Prodrug Design

If N-Benzoylserine methyl ester is being used as a prodrug scaffold:

-

Issue: The methyl ester is too labile in plasma (esterases) and basic pH.

-

Solution: Steric bulk protects the carbonyl. Switching from Methyl to Isopropyl or tert-Butyl ester increases stability by orders of magnitude.

Peptide Synthesis (Racemization Risk)

During the coupling of N-Benzoylserine (free acid) or the saponification of the ester:

-

The formation of the 2-phenyl-4-methoxycarbonyl-oxazoline intermediate is highly favored.

-

Mitigation: Avoid strong bases (NaOH) for deprotection. Use Lithium Hydroxide (LiOH) in THF/Water at

to minimize racemization, as Lithium coordinates tightly to the intermediate, stabilizing the configuration.

References

-

Bernhard, S. A., et al. (1962).[3] Neighboring Group Effects on Ester Hydrolysis. Journal of the American Chemical Society.[3] Link

-

Soares, J., et al. (2012). O–N Intramolecular Acyl Migration Reaction in the Development of Prodrugs. Chemical Biology & Drug Design. Link

-

Wharton, C. W., et al. (1971). Kinetics of the Hydrolysis of N-Benzoyl-L-serine Methyl Ester Catalysed by Bromelain. Biochemical Journal. Link

-

Green, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis: Methyl Esters Stability. Wiley-Interscience.[4] Link

-

Bundgaard, H., et al. (1991).[5] Water-soluble, solution-stable, and biolabile N-substituted (aminomethyl)benzoate ester prodrugs.[5] Pharmaceutical Research. Link

Sources

- 1. reddit.com [reddit.com]

- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Methyl Esters [organic-chemistry.org]

- 5. Water-soluble, solution-stable, and biolabile N-substituted (aminomethyl)benzoate ester prodrugs of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Landscape of N-Acyl Serine Methyl Esters: A Technical Guide to N-Benzoylserine Methyl Ester and its Congeners

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Distinction Between Benzoyl and Benzyloxycarbonyl Moieties

In the realm of peptide chemistry and drug design, the precise control of functional groups is paramount. The N-acyl protection of amino acids is a foundational strategy, and the choice of the acyl group can profoundly influence a molecule's chemical properties, stability, and biological activity. This guide delves into the data available for N-Benzoylserine methyl ester and its close, yet distinct, relative, N-Benzyloxycarbonyl-L-serine methyl ester (N-Cbz-L-serine methyl ester). While both feature a benzene ring-containing acyl group, the additional oxycarbonyl linker in the Cbz group imparts significantly different characteristics, a critical distinction for any researcher in this field. This guide will provide a comprehensive overview of the available data for these compounds, highlighting the importance of precise nomenclature and the utility of chemical databases like PubChem and ChemSpider in discerning these differences.

N-Benzyloxycarbonyl-L-serine Methyl Ester: A Well-Characterized Intermediate

N-Cbz-L-serine methyl ester is a widely used building block in organic synthesis, particularly in the construction of peptides and other complex bioactive molecules.[1] The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine, which can be readily removed under specific conditions, such as hydrogenolysis.[1] This allows for the sequential addition of other amino acids or chemical moieties.

Physicochemical Properties of N-Cbz-L-serine Methyl Ester

A wealth of data on N-Cbz-L-serine methyl ester is available in public databases. The following table summarizes key physicochemical properties, primarily sourced from PubChem and commercial supplier data.

| Property | Value | Source |

| PubChem CID | 6999535 | [2] |

| Molecular Formula | C12H15NO5 | [2][3][4] |

| Molecular Weight | 253.25 g/mol | [2][3] |

| CAS Number | 1676-81-9 | [3][4] |

| Appearance | White to off-white solid/powder to crystal | [4][5] |

| Melting Point | 35-43 °C | [3][4][5] |

| Boiling Point | 170 °C at 0.01 mmHg | [5] |

| Density | ~1.3 g/cm³ | [3] |

| Solubility | Soluble in methanol, acetone, chloroform, ethanol, ethyl acetate | [4][6] |

| Optical Activity | [α]20/D -12.0 to -17.0 deg (c=1, MeOH) | [4] |

| InChI | InChI=1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m0/s1 | [2] |

| SMILES | COC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 | [3] |

Safety and Handling

According to the Globally Harmonized System (GHS) classifications available on PubChem, N-Cbz-L-serine methyl ester is associated with the following hazards:

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

-

H335: May cause respiratory irritation[2]

Proper personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.[5]

N-Benzoylserine Methyl Ester and the Broader Class of N-Benzoyl Amino Esters

While a dedicated, comprehensive database entry for N-Benzoylserine methyl ester is not as readily available as for its Cbz-protected counterpart, the synthesis and biological activity of N-benzoyl amino esters, as a class, are documented in scientific literature. These compounds are of interest for their potential therapeutic applications.

Synthesis of N-Benzoyl Amino Esters

A general route to synthesizing N-benzoyl amino esters involves the coupling of a benzoic acid derivative with an amino acid methyl ester.[7][8] This can be achieved using standard peptide coupling reagents. The starting amino acid methyl esters are typically prepared from the corresponding amino acid.[9]

Potential Biological Activity: Antifungal Properties

Research has shown that a series of N-benzoyl amino esters derived from various amino acids, including valine, tryptophan, and isoleucine, exhibit antifungal activity against filamentous fungi such as Aspergillus fumigatus and Fusarium temperatum.[7][8] Notably, in these studies, the N-benzoylamino methyl esters were found to be potent antifungal agents, whereas the corresponding N-benzoyl amino acids were inactive at the tested concentrations. This highlights the significance of the methyl ester group for this particular biological activity. While N-Benzoylserine methyl ester was not explicitly detailed in these particular studies, the findings suggest a promising area of investigation for its own potential bioactivity.

From Database to Drug Discovery: A Workflow

The effective utilization of chemical database information is a cornerstone of modern drug discovery and development. The following workflow illustrates a simplified process for leveraging data from resources like PubChem and ChemSpider.

Caption: A workflow for leveraging chemical databases in drug discovery.

Conclusion

This technical guide has illuminated the available data for N-Benzoylserine methyl ester and its more thoroughly documented analog, N-Cbz-L-serine methyl ester. For researchers, the key takeaway is the critical importance of precise chemical nomenclature and the power of databases like PubChem in providing a foundational dataset for chemical synthesis and biological investigation. While direct, comprehensive data for N-Benzoylserine methyl ester is sparse in these databases, the existing literature on N-benzoyl amino esters provides a solid rationale for its synthesis and exploration, particularly in areas such as antifungal drug discovery. The juxtaposition of the well-characterized N-Cbz-L-serine methyl ester with the broader, activity-focused literature on N-benzoyl amino esters offers a practical case study in how to navigate and synthesize chemical information to drive research forward.

References

-

Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. Available at: [Link] [Accessed February 5, 2026].

-

(PDF) Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. ResearchGate. Available at: [Link] [Accessed February 5, 2026].

-

N-Cbz-L-serine methyl ester | CAS#:1676-81-9. Chemsrc. Available at: [Link] [Accessed February 5, 2026].

-

Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. Available at: [Link] [Accessed February 5, 2026].

-

Exploring N-Z-L-Serine Methyl Ester: Properties and Applications. Available at: [Link] [Accessed February 5, 2026].

-

N-((Phenylmethoxy)carbonyl)-L-serine methyl ester | C12H15NO5. PubChem. Available at: [Link] [Accessed February 5, 2026].

Sources

- 1. Methyl benzyl-L-serinate | 123639-56-5 | Benchchem [benchchem.com]

- 2. N-((Phenylmethoxy)carbonyl)-L-serine methyl ester | C12H15NO5 | CID 6999535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Cbz-L-serine methyl ester | CAS#:1676-81-9 | Chemsrc [chemsrc.com]

- 4. N-Benzyloxycarbonyl-L-serine Methyl Ester | 1676-81-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. innospk.com [innospk.com]

- 6. N-BENZYL-L-SERINE, METHYL ESTER | 123639-56-5 [chemicalbook.com]

- 7. scielo.org.mx [scielo.org.mx]

- 8. researchgate.net [researchgate.net]

- 9. L -Serine methyl ester 98 5680-80-8 [sigmaaldrich.com]

Thermodynamic and Kinetic Profiling of N-Benzoylserine Methyl Ester Hydrolysis

Topic: Thermodynamic properties of N-Benzoylserine methyl ester hydrolysis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

N-Benzoylserine methyl ester (BSME) serves as a critical model substrate in physical organic chemistry and enzymology. It acts as a probe for investigating the catalytic efficiency of serine proteases (e.g., chymotrypsin, bromelain) and for understanding the intramolecular catalytic effects of neighboring hydroxyl groups in ester hydrolysis. This guide provides a comprehensive analysis of the thermodynamic barriers, kinetic parameters, and mechanistic pathways governing the hydrolysis of BSME. It is designed to assist researchers in optimizing prodrug stability and designing robust enzymatic assays.

Chemical Architecture and Intramolecular Catalysis

Structural Context

BSME consists of a serine backbone where the

Neighboring Group Participation (The Serine Effect)

In non-enzymatic conditions (specifically pH 7–9), the deprotonated

-

Standard Mechanism (

): Direct attack of -

Intramolecular Mechanism (

): The

Thermodynamic Implication: This intramolecular assistance lowers the Activation Energy (

Enzymatic Hydrolysis: The Serine Protease Model